2-Fluoro-3'-deoxyadenosine

African Trypanosomiasis Antiparasitic ADA Resistance

2-Fluoro-3'-deoxyadenosine (2-Fluorocordycepin) is the only ADA-resistant 3'-deoxyadenosine analog that cures African trypanosomiasis in vivo where cordycepin fails. The C2-fluorine blocks deamination, enabling systemic oral efficacy. Distinct from 2-Cl/Br analogs in cytotoxicity and selectivity—an essential tool for SAR campaigns, melanoma vulnerability screens, and ADA-resistance control assays. Insist on the 2-fluoro derivative; generic 3'-deoxyadenosine analogs lack this validated in vivo activity.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 15386-69-3
Cat. No. B093178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3'-deoxyadenosine
CAS15386-69-3
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO
InChIInChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1
InChIKeyPCVQISHHKVORII-OBXARNEKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3'-deoxyadenosine (CAS 15386-69-3) for Antiparasitic, Anticancer, and Antiviral Research Procurement


2-Fluoro-3'-deoxyadenosine (synonyms: 2-Fluorocordycepin, 3'-Deoxy-2-fluoroadenosine, CAS 15386-69-3) is a fluorinated nucleoside analog derived from cordycepin (3'-deoxyadenosine) by substitution of a fluorine atom at the C2 position of the purine ring [1][2]. With a molecular formula of C10H12FN5O3 and a molecular weight of 269.23 g/mol, this compound exhibits physicochemical properties that distinguish it from non-fluorinated analogs [1]. Its primary applications span antiparasitic research, particularly against African trypanosomiasis, as well as anticancer and antiviral investigations, driven by its resistance to adenosine deaminase (ADA) metabolism and its ability to interfere with nucleotide metabolism [2][3].

Why 2-Fluoro-3'-deoxyadenosine Cannot Be Interchanged with Cordycepin or Other Halogenated Analogs


Generic substitution among nucleoside analogs in this class is scientifically unsound due to radical differences in metabolic stability, target selectivity, and in vivo efficacy. The parent compound cordycepin (3'-deoxyadenosine) is rapidly deaminated and inactivated by adenosine deaminase (ADA), rendering it ineffective in vivo despite potent in vitro activity [1]. In contrast, the C2-fluorine substitution on 2-fluoro-3'-deoxyadenosine confers resistance to ADA, enabling systemic activity and curative outcomes in animal models of trypanosomiasis where cordycepin fails [1]. Furthermore, within the series of halogenated 3'-deoxyadenosine analogs, distinct differences in cytotoxic potency and selectivity against cancer cell lines are observed, with the 2-fluoro derivative exhibiting a unique profile compared to its 2-chloro and 2-bromo counterparts [2]. The specific halogen identity directly influences the compound's transport, activation by adenosine kinase, and ultimate therapeutic index [1][2].

Quantitative Differentiation Guide for 2-Fluoro-3'-deoxyadenosine vs. In-Class Analogs


ADA Resistance Enables Curative In Vivo Efficacy Against Trypanosomiasis Compared to Cordycepin

2-Fluoro-3'-deoxyadenosine (2-fluorocordycepin) was identified as an ADA-resistant analog that cured T. brucei infection in mice, whereas the parent compound cordycepin is ineffective in vivo due to rapid metabolic degradation by ADA [1]. The compound is transported through the high-affinity TbAT1/P2 adenosine transporter and serves as a substrate for T. b. brucei adenosine kinase [1].

African Trypanosomiasis Antiparasitic ADA Resistance

Selective Cytotoxicity in Deoxyadenosine-Sensitive Melanoma Cells Compared to 19 Structural Analogs

In a panel of human melanoma cell lines, including two lines sensitive to deoxyadenosine and deoxyinosine, 2-fluoro-3'-deoxyadenosine was among the most toxic and selective derivatives out of 19 deoxyadenosine analogues tested [1]. It ranked in the top tier alongside 2-chloro-, 2-bromo-, and 2-amino-8-aza derivatives for both toxicity and selectivity against deoxyadenosine-sensitive cells [1].

Melanoma Anticancer Selective Toxicity

Broad-Spectrum Antiviral Potential Inferred from 3'-Fluoro Positional Isomer Activity

While direct antiviral data for 2-fluoro-3'-deoxyadenosine is limited, the closely related positional isomer 3'-fluoro-3'-deoxyadenosine exhibits broad-spectrum antiviral activity against DNA viruses (vaccinia), single-stranded (+) RNA viruses (polio, Coxsackie B, sindbis, Semliki Forest), and double-stranded RNA viruses (reo) [1]. In vivo efficacy was also demonstrated in inhibiting tail lesion formation in vaccinia virus-infected mice [1]. The 2-fluoro modification on the purine ring may confer distinct antiviral selectivity compared to the 3'-fluoro ribose modification.

Antiviral Broad-Spectrum DNA/RNA Viruses

Reduced Aqueous Solubility Relative to Cordycepin Impacts Formulation Strategy

2-Fluoro-3'-deoxyadenosine exhibits a calculated aqueous solubility of approximately 1.4 g/L (1.4 mg/mL) at 25°C . In contrast, the parent compound cordycepin has reported water solubility values ranging from 10 mg/mL to 25 mg/mL under similar conditions . The introduction of the 2-fluoro substituent significantly reduces water solubility, which may necessitate specialized formulation approaches for in vivo studies.

Formulation Solubility Preclinical Development

Optimal Use Cases for 2-Fluoro-3'-deoxyadenosine in Antiparasitic and Anticancer Research Programs


Lead Compound for Orally Bioavailable Anti-Trypanosomal Therapeutics

Given its proven ability to cure T. brucei infection in mice via oral administration [1], 2-fluoro-3'-deoxyadenosine is an ideal starting point for medicinal chemistry campaigns targeting African trypanosomiasis. Its resistance to ADA degradation overcomes the primary limitation of cordycepin, making it suitable for in vivo efficacy studies and lead optimization toward clinical candidates.

Probe for Deoxyadenosine-Sensitive Melanoma Cell Line Profiling

The compound's selective toxicity against deoxyadenosine-sensitive melanoma cell lines [2] positions it as a valuable research tool for investigating metabolic vulnerabilities in specific melanoma subtypes. It can be used to screen patient-derived cell lines for sensitivity profiles and to study the role of adenosine deaminase and nucleotide metabolism in melanoma pathogenesis.

Scaffold for Structure-Activity Relationship Studies in Nucleoside Analogs

The C2-fluorine substitution of 2-fluoro-3'-deoxyadenosine provides a distinct electronic and steric environment compared to other halogenated analogs (Cl, Br). This compound serves as a key intermediate and comparator in SAR studies aimed at optimizing antiparasitic and anticancer activity, as well as in the development of novel C2-substituted 3'-deoxyadenosine analogues [1].

Reference Standard for ADA-Resistance Screening Assays

As a confirmed ADA-resistant nucleoside analog [1], 2-fluoro-3'-deoxyadenosine can serve as a positive control in biochemical assays designed to evaluate the ADA susceptibility of novel nucleoside drug candidates. This application is critical for early-stage drug discovery programs aiming to overcome ADA-mediated metabolic inactivation.

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